Superior β2-Selectivity Over Isoproterenol: A Quantitative Safety Advantage
Clorprenaline hydrochloride demonstrates a markedly improved cardiovascular safety profile compared to the non-selective β-agonist Isoproterenol. Quantitative data from comparative studies indicate that while Clorprenaline retains bronchodilatory efficacy, its stimulatory effect on the heart is significantly reduced, being only 1/10 to 1/3 of that observed with Isoproterenol [1]. This is attributed to its selectivity for β2-receptors over β1-receptors, which are primarily responsible for cardiac stimulation.
| Evidence Dimension | Cardiac Stimulation Potency (Relative) |
|---|---|
| Target Compound Data | Cardiac stimulation effect significantly reduced; only 1/10 to 1/3 the effect of Isoproterenol. |
| Comparator Or Baseline | Isoproterenol (non-selective β-agonist) |
| Quantified Difference | Approximately 70-90% reduction in cardiac stimulation. |
| Conditions | Pharmacological studies comparing effects on heart rate and contractility. |
Why This Matters
This quantified reduction in cardiac stimulation makes Clorprenaline a safer β2-agonist for research and applications where minimizing cardiovascular side effects (e.g., tachycardia) is paramount, justifying its selection over non-selective alternatives.
- [1] BALLYA. (n.d.). BALLYA Clorprenaline Test. Retrieved April 18, 2026. View Source
